Cas no 90813-74-4 (7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide,4-amino-7-b-D-arabinofuranosyl-)

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide,4-amino-7-b-D-arabinofuranosyl- structure
90813-74-4 structure
Productnaam:7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide,4-amino-7-b-D-arabinofuranosyl-
CAS-nummer:90813-74-4
MF:C12H15N5O5
MW:309.278002023697
CID:804034
PubChem ID:5153

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide,4-amino-7-b-D-arabinofuranosyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide,4-amino-7-b-D-arabinofuranosyl-
    • 4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide
    • ara-sangivamycin
    • SMR001566824
    • 4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate
    • 4-Amino-7-.beta.-D-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamide
    • B 90912
    • Antibiotic B-14437
    • Neuro_000078
    • CHEMBL328834
    • BCP32776
    • NSC134339
    • MLS000517268
    • cid_9549170
    • F82268
    • NCI60_018656
    • Sauzivamycin
    • SCHEMBL12284269
    • SKI 27013
    • B-14437
    • NCI60_000957
    • 4-azanyl-7-[5-(hydroxymethyl)-3,4-bis(oxidanyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate
    • 90813-74-4
    • BDBM32338
    • Neuro_000028
    • OBZJZDHRXBKKTJ-UHFFFAOYSA-N
    • NSC-134339
    • 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidic acid
    • NCGC00247059-01
    • 4-amino-7-(3,4-dihydroxy-5-methylol-tetrahydrofuran-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate
    • DTXSID30920146
    • NSC-65346
    • Z3291119633
    • Antibiotic B 14437 (base)
    • NSC65346
    • MLS002703016
    • SMR000127424
    • 4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-pyrrolo[2,3-d]pyrimidinecarboxamide;hydrate
    • Inchi: InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)
    • InChI-sleutel: OBZJZDHRXBKKTJ-UHFFFAOYSA-N
    • LACHT: C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Berekende eigenschappen

  • Exacte massa: 309.107
  • Monoisotopische massa: 309.107
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 440
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 170Ų
  • XLogP3: -2.5

Experimentele eigenschappen

  • Dichtheid: 2.06
  • Kookpunt: 810.4°Cat760mmHg
  • Vlampunt: 443.9°C
  • PSA: 169.74000
  • LogboekP: -0.99460

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd